molecular formula C10H11F2NO2 B2922548 [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349719-21-6

[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine

Cat. No.: B2922548
CAS No.: 1349719-21-6
M. Wt: 215.2
InChI Key: GRTKPZHLOBSEAD-UHFFFAOYSA-N
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Description

[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a fluorinated aromatic amine with the molecular formula C₁₀H₁₁F₂NO₂ and a molecular weight of 215.197 g/mol . It features a 3,5-difluoro-substituted phenyl ring and an oxetane-3-yloxy group, which contributes to its unique physicochemical properties. Key data include a density of 1.3±0.1 g/cm³, boiling point of 316.0±42.0 °C, and a low calculated LogP (0.09), indicating moderate lipophilicity . The compound’s CAS number is 1349719-21-6, and it is identified by the MDL number MFCD20233041 .

Its structural features—fluorine atoms for metabolic stability and the strained oxetane ring for enhanced reactivity—make it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

[3,5-difluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,3-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTKPZHLOBSEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: In chemistry, [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated and oxetane-containing molecules on biological systems. It serves as a model compound for understanding the interactions of such structures with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Analogs

[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine (Ref: 10-F070658) shares the oxetane-3-yloxy group but replaces the 3,5-difluoro substituents with a trifluoromethyl (CF₃) group at the 3-position .

Methanol vs. Methanamine Derivatives

(3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol (Ref: 10-F761354) replaces the methanamine group with a hydroxyl (-OH) group . The hydroxyl group increases polarity, reducing LogP compared to the methanamine derivative. However, the -OH group may limit blood-brain barrier penetration, whereas the methanamine’s primary amine enables salt formation (e.g., hydrochloride) for improved solubility in drug formulations.

Oxetane vs. Oxane Ethers

[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS: 959579-64-7) substitutes the oxetane ring with a tetrahydropyran (oxane) group . However, oxetanes are increasingly favored in medicinal chemistry for their metabolic stability and ability to modulate solubility profiles.

Ethoxy- and Methoxy-Substituted Phenethylamines

2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine (CAS: 39201-82-6) features ethoxy and methoxy substituents instead of fluorine and oxetane . These electron-donating groups increase LogP (2.304 ) and aromatic ring electron density, contrasting sharply with the electron-withdrawing fluorine atoms in the main compound. The extended ethylamine chain may enhance interactions with aminergic receptors (e.g., serotonin receptors), as seen in psychedelic phenethylamines.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents LogP Boiling Point (°C) Key Features
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine C₁₀H₁₁F₂NO₂ 215.197 3,5-F₂, oxetane-3-yloxy 0.09 316.0±42.0 High metabolic stability, discontinued
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine Not provided Not available 3-CF₃, oxetane-3-yloxy ~1.5* Not available Higher lipophilicity, commercial availability
[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine Not provided Not available 3,5-F₂, oxane-4-yloxy ~0.5* Not available Reduced steric strain, lower reactivity
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine C₁₂H₁₉NO₃ 225.284 4-ethoxy, 3,5-dimethoxy 2.304 327.6 High LogP, aminergic activity

*Inferred values based on substituent effects.

Research Findings and Implications

  • Fluorine Substitution : The 3,5-difluoro pattern enhances electrophilicity and resistance to oxidative metabolism, making the compound suitable for targeting enzymes like kinases .
  • Oxetane vs.
  • Discontinued Status : The discontinuation of this compound may reflect synthesis challenges (e.g., oxetane ring installation) or preference for analogs with better solubility (e.g., carboxylic acid derivatives like 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid , CAS: 1349717-87-8) .

Biological Activity

[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a synthetic compound that has garnered attention in biological research due to its unique structural features, including the presence of fluorine atoms and an oxetane ring. These characteristics contribute to its potential applications in medicinal chemistry and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and fluorine substituents influence the compound's binding affinity and specificity, making it a candidate for drug development targeting various biological pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, compounds synthesized from similar frameworks have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics, indicating potential therapeutic applications .

CompoundMIC (μM)Target Organisms
9a57.73Mycobacterium tuberculosis
9b12.23Mycobacterium tuberculosis
9c6.68Mycobacterium tuberculosis
9f6.81Mycobacterium tuberculosis

Case Studies

  • Antitubercular Activity: A series of derivatives based on the oxetane structure showed promising results against Mycobacterium tuberculosis. Notably, compound 9b exhibited an MIC of 12.23 μM, which was two times more potent than the reference drug pyrazinamide .
  • Structure-Activity Relationship (SAR): The SAR studies indicated that modifications on the benzyloxy group significantly influenced the biological activity of these compounds. For example, substitution with a chlorobenzyloxy group increased activity significantly compared to unsubstituted analogs .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to assess the biological activity of this compound against similar compounds lacking the oxetane ring or fluorine substituents.

Compound ComparisonUnique FeaturesBiological Activity
[3,5-Difluoro-4-(methoxy)phenyl]methanamineLacks oxetane ringReduced stability and reactivity
[3,5-Difluoro-4-(ethoxy)phenyl]methanamineLacks oxetane ringLower binding affinity
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamineContains trifluoromethyl groupEnhanced metabolic stability

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